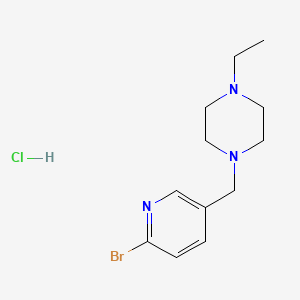
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Alkylation: The bromopyridine is then subjected to alkylation with an appropriate alkylating agent to introduce the methyl group at the 3-position.
Piperazine Formation: The resulting intermediate is reacted with 4-ethylpiperazine under suitable conditions to form the desired compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- N-oxides or dehalogenated products.
- Coupled products with extended conjugation or new functional groups.
Applications De Recherche Scientifique
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring enhances its binding affinity and selectivity. The compound may also interact with cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
6-Bromopyridine-3-methanol: Shares the bromopyridine core but differs in the functional groups attached.
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure with different substituents on the piperazine ring.
4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride stands out due to its unique combination of the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19BrClN3 |
|---|---|
Poids moléculaire |
320.65 g/mol |
Nom IUPAC |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18BrN3.ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;/h3-4,9H,2,5-8,10H2,1H3;1H |
Clé InChI |
QLUQFVWFMVEWPT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


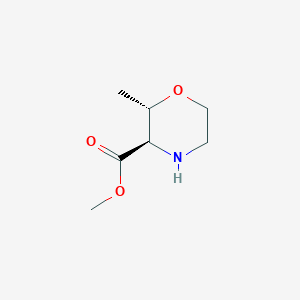

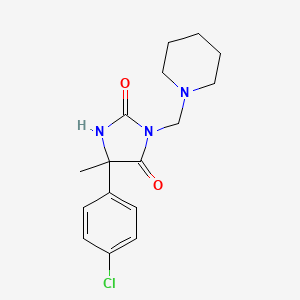

![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)
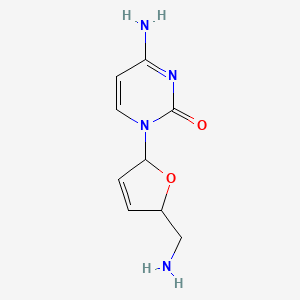
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
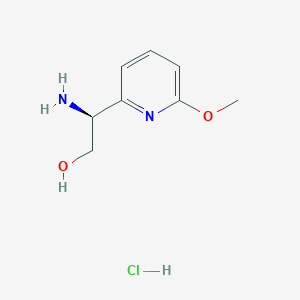
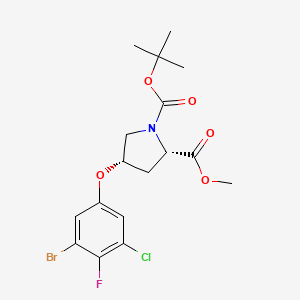
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
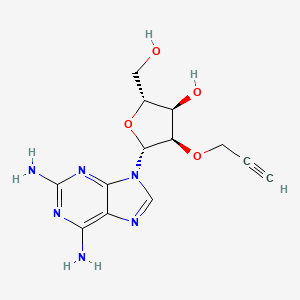
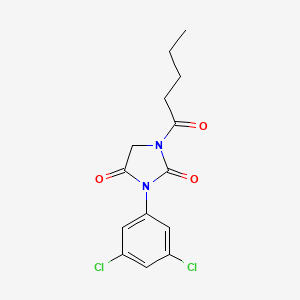
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)

